

GLX481304: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GLX481304

Cat. No.: B3589307

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and biological activities of **GLX481304**, a selective inhibitor of NADPH oxidase 2 (Nox2) and Nox4. The information is compiled for researchers, scientists, and professionals involved in drug development, with a focus on cardiovascular disease and pathologies associated with oxidative stress.

Core Chemical Properties

GLX481304 is a small molecule inhibitor with specific physicochemical characteristics that are crucial for its biological activity and potential therapeutic applications.

Property	Value	Reference
CAS Number	701224-63-7	MedChemExpress[1]
Molecular Formula	C ₂₃ H ₂₉ N ₇ O	Probechem Biochemicals[2]
Molecular Weight	419.53 g/mol	Probechem Biochemicals[2]
Appearance	Solid	Probechem Biochemicals[2]
Solubility	Soluble in DMSO	MedChemExpress[1]
Storage Conditions	-80°C for 6 months; -20°C for 1 month (protect from light)	MedChemExpress

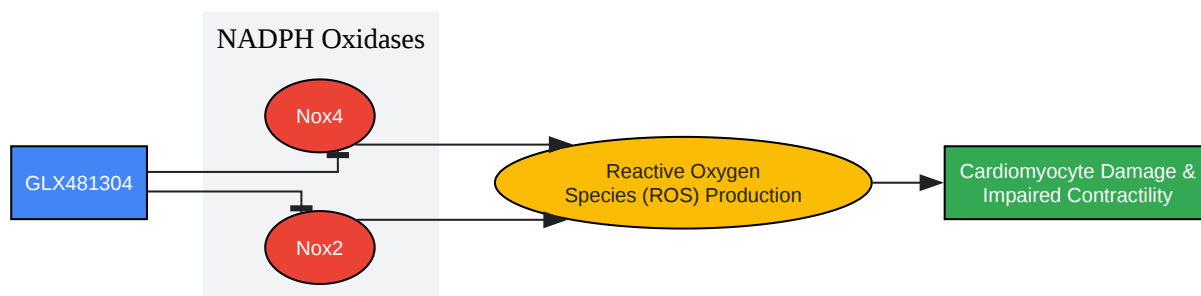
Biological Activity and Selectivity

GLX481304 is a potent and selective dual inhibitor of Nox2 and Nox4, two key enzymes involved in the production of reactive oxygen species (ROS).

Parameter	Value	Cell/System	Reference
Nox2 IC ₅₀	1.25 µM	Human neutrophils	MedChemExpress, ResearchGate
Nox4 IC ₅₀	1.25 µM	T-Rex-293 cells (inducible overexpression), CJ HEK 293 cells (constitutive overexpression)	MedChemExpress, ResearchGate
Nox1 Activity	Negligible effects	CHO cells	Probechem Biochemicals, ResearchGate
General Antioxidant Effect	No general antioxidant effects	DPPH assay	ResearchGate

Mechanism of Action: Signaling Pathway

GLX481304 exerts its biological effects by directly inhibiting the enzymatic activity of Nox2 and Nox4. This inhibition leads to a reduction in the production of ROS, which are implicated in various pathological processes, including ischemia-reperfusion injury in the heart.



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Caption: **GLX481304** inhibits Nox2 and Nox4, reducing ROS production and subsequent cardiomyocyte damage.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the activity of **GLX481304**.

Determination of Nox Inhibition

1. Nox4 Inhibition Assay (Amplex Red Assay):

- Principle: This assay measures the production of hydrogen peroxide (H_2O_2), a downstream product of Nox4 activity. Amplex Red, in the presence of horseradish peroxidase (HRP), reacts with H_2O_2 to produce the fluorescent compound resorufin.
- Cell Line: T-Rex-293 cells with inducible Nox4 overexpression or HEK 293 cells with constitutive Nox4 overexpression were used.
- Methodology:
 - Cells are cultured in a 384-well format.
 - Nox4 expression is induced as required.
 - Cells are treated with various concentrations of **GLX481304**.

- The Amplex Red/HRP solution is added to the wells.
- Fluorescence is measured to determine the rate of H_2O_2 production.
- IC_{50} values are calculated from the dose-response curve.

2. Nox2 Inhibition Assay (Isoluminol-based Chemiluminescence Assay):

- Principle: This assay measures the production of extracellular superoxide by activated neutrophils. Isoluminol is a chemiluminescent probe that reacts with ROS in the presence of a peroxidase to generate light.
- Cell Type: Human neutrophils are used as a source of Nox2.
- Methodology:
 - Human neutrophils are isolated and purified.
 - Neutrophils are activated with Phorbol 12-myristate 13-acetate (PMA) to stimulate Nox2-dependent ROS production.
 - The activated neutrophils are treated with different concentrations of **GLX481304**.
 - Isoluminol and horseradish peroxidase (HRP) are added to the reaction.
 - Chemiluminescence is measured using a luminometer.
 - The IC_{50} value is determined by the reduction in light emission in the presence of the inhibitor.

Assessment of General Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

- Principle: This assay assesses the free radical scavenging ability of a compound. DPPH is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.
- Methodology:

- A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
- **GLX481304** is added to the DPPH solution at various concentrations.
- The mixture is incubated in the dark.
- The absorbance is measured at approximately 517 nm.
- A lack of change in absorbance indicates no direct antioxidant activity. A structurally related but redox-active compound, GLX481369, was used as a positive control.

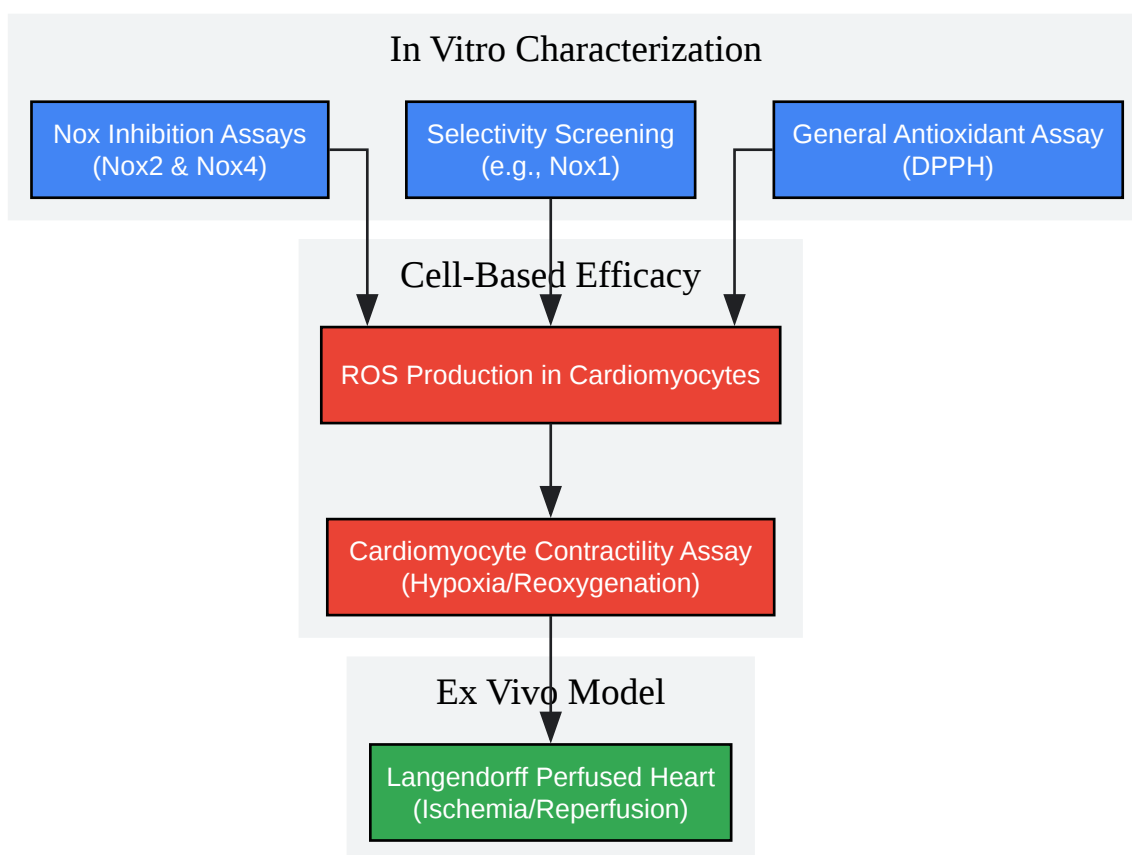
Evaluation of Biological Efficacy

Cardiomyocyte Contractility Assay:

- Principle: This assay measures the effect of **GLX481304** on the contractile function of isolated cardiomyocytes, particularly after a hypoxia-reoxygenation challenge, which mimics ischemia-reperfusion injury.
- Cell Type: Isolated mouse cardiomyocytes.
- Methodology:
 - Cardiomyocytes are isolated from mouse hearts.
 - A baseline measurement of cardiomyocyte shortening and calcium transients is recorded.
 - Cells are subjected to a period of hypoxia followed by reoxygenation to induce injury.
 - A subset of cells is treated with **GLX481304** during the reoxygenation phase.
 - Cardiomyocyte shortening (a measure of contractility) and intracellular calcium levels are measured and compared between treated and untreated cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a Nox inhibitor like **GLX481304**.



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Caption: A logical workflow for the preclinical evaluation of **GLX481304**.

Conclusion

GLX481304 is a valuable research tool for investigating the roles of Nox2 and Nox4 in various physiological and pathological processes. Its specificity and lack of general antioxidant properties make it a precise instrument for studying the effects of Nox-derived ROS. The data presented in this guide underscore its potential as a lead compound for the development of therapies targeting conditions associated with excessive ROS production, such as cardiac ischemia-reperfusion injury. Further research is warranted to explore its full therapeutic potential.

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